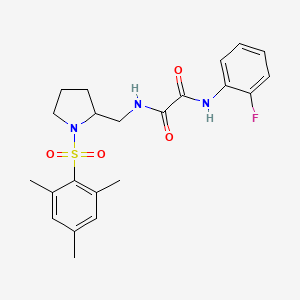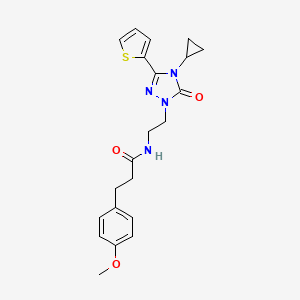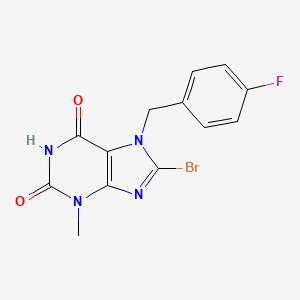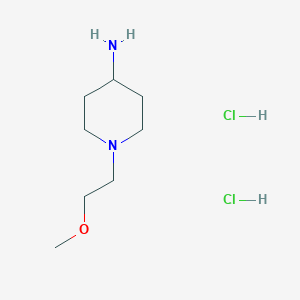![molecular formula C15H22BFN2O5 B2536578 [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronsäure CAS No. 2377605-79-1](/img/structure/B2536578.png)
[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid” is a chemical compound with the CAS Number: 2377605-79-1 and a molecular weight of 340.16 . Its IUPAC name is (2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-5-fluoropyridin-4-yl)boronic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22BFN2O5/c1-15(2,3)24-14(20)19-6-4-10(5-7-19)23-13-8-11(16(21)22)12(17)9-18-13/h8-10,21-22H,4-7H2,1-3H3 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound has a molecular weight of 340.16 . It should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
- Durch Kristallisation nur des Monohydrats von (2S,4S)-TBMP werden Stabilität und Isomeren Trennung erreicht, was zu einer verbesserten Ausbeute, Atomenutzung und Prozessmassenintensität führt .
- Boronsäuren, einschließlich TBMP, können als fluoreszierende Sensoren fungieren. Beispielsweise wurde ein Sensor untersucht, der Boronsäure und Pyren kombiniert, um Catechol und seine Aminoderivate (wie Dopamin, DOPA und DOPAC) zu detektieren .
- TBMP-Boronsäurederivate spielen eine Rolle bei Suzuki–Miyaura-Kreuzkupplungsreaktionen. Diese Reaktionen werden aufgrund ihrer milden Bedingungen und der Toleranz gegenüber funktionellen Gruppen häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt .
Chirale Trennung für grüne Produktion
Fluoreszierende Sensoren
Suzuki–Miyaura-Kupplung
Wirkmechanismus
Target of Action
It is noted that similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Boronic acids and their derivatives are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is noted that boronic pinacol esters, a class of compounds related to boronic acids, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
It is noted that similar compounds have been used in protac development for targeted protein degradation , suggesting that they may have a role in modulating protein levels within cells.
Action Environment
It is noted that the rate of hydrolysis of boronic pinacol esters, a class of compounds related to boronic acids, is strongly influenced by ph . This suggests that changes in environmental pH could potentially influence the action and stability of the compound.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst and a boronic acid reagent . The compound interacts with various enzymes and proteins, including palladium complexes, which act as catalysts in the reaction. The nature of these interactions involves the transfer of organic groups from the boronic acid to the palladium catalyst, leading to the formation of new carbon-carbon bonds .
Cellular Effects
The effects of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acid derivatives can influence cell function by interacting with cellular enzymes and proteins. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids are known to inhibit proteasomes, which are crucial for protein degradation and turnover in cells. This inhibition can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid involves its interaction with biomolecules at the molecular level. The compound binds to palladium catalysts, facilitating the transfer of organic groups and the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . Additionally, boronic acids can inhibit enzymes such as proteasomes by forming reversible covalent bonds with their active sites. This inhibition can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid can change over time. The compound’s stability and degradation are important factors to consider. Boronic acids are generally stable under mild conditions but can degrade over time, especially in the presence of moisture or under acidic or basic conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to boronic acids can lead to sustained inhibition of proteasomes and other enzymes, affecting cellular processes and function .
Dosage Effects in Animal Models
The effects of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzymes such as proteasomes . Threshold effects have been observed, where a certain dosage is required to achieve noticeable biological effects. At high doses, boronic acids can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular processes .
Metabolic Pathways
[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have different biological activities . Boronic acids can also affect metabolic flux and metabolite levels by inhibiting enzymes involved in metabolic pathways, such as proteasomes and other proteolytic enzymes .
Transport and Distribution
The transport and distribution of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of boronic acids within tissues can also be influenced by their chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, boronic acids that inhibit proteasomes may localize to the cytoplasm or nucleus, where proteasomes are active. The localization of the compound can also influence its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
[5-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFN2O5/c1-15(2,3)24-14(20)19-6-4-10(5-7-19)23-13-8-11(16(21)22)12(17)9-18-13/h8-10,21-22H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFNRAJTPNHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
![2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536504.png)
![N-(3-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)
![2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)


![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B2536514.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
